

An In-Depth Technical Guide to the Molecular Structure of Thiepan-2-ol

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Compound of Interest

Compound Name: *Thiepan-2-ol*

CAS No.: 14769-30-3

Cat. No.: B181463

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Abstract

This technical guide provides a comprehensive exploration of the molecular structure of **thiepan-2-ol** (C₆H₁₂OS), a seven-membered heterocyclic compound containing a sulfur atom and a hydroxyl group.^[1] This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced structural and physicochemical properties of sulfur-containing heterocycles. While thiepane derivatives are of growing interest in medicinal chemistry, detailed characterization of **thiepan-2-ol** itself is not widely available in the public domain. Therefore, this guide synthesizes fundamental chemical principles, data from analogous compounds, and predictive methodologies to present a thorough analysis of its molecular architecture, spectroscopic signature, and conformational dynamics.

Introduction: The Significance of the Thiepane Scaffold

Heterocyclic compounds are the bedrock of a vast array of pharmaceuticals and biologically active molecules. Among these, sulfur-containing rings like thiepanes, while less explored than

their oxygenated counterparts (oxepanes), offer unique physicochemical properties that are increasingly being leveraged in medicinal chemistry. The presence of a sulfur atom can influence a molecule's polarity, lipophilicity, metabolic stability, and ability to engage in specific non-covalent interactions with biological targets. Thiepane derivatives, for instance, have been investigated for their potential in developing novel therapeutic agents. The introduction of a hydroxyl group at the 2-position of the thiepane ring, as in **thiepan-2-ol**, introduces a chiral center and a site for hydrogen bonding, further expanding its potential for creating structurally diverse and biologically active molecules.

Molecular Structure and Physicochemical Properties

Thiepan-2-ol is a saturated seven-membered ring containing one sulfur atom, with a hydroxyl group attached to the carbon atom adjacent to the sulfur.

| Property | Value | Source |
|-------------------|-----------------------------------|------------|
| Molecular Formula | C ₆ H ₁₂ OS | PubChem[1] |
| Molecular Weight | 132.23 g/mol | PubChem[1] |
| IUPAC Name | thiepan-2-ol | PubChem[1] |
| CAS Number | 14769-30-3 | PubChem[1] |
| SMILES | C1CCC(SCC1)O | PubChem[1] |

Proposed Synthesis of Thiepan-2-ol

While a specific, published experimental protocol for the synthesis of **thiepan-2-ol** is not readily available, a plausible synthetic route can be devised based on established organic chemistry transformations. A logical approach would involve the formation of the thiepane ring followed by the introduction of the hydroxyl group.

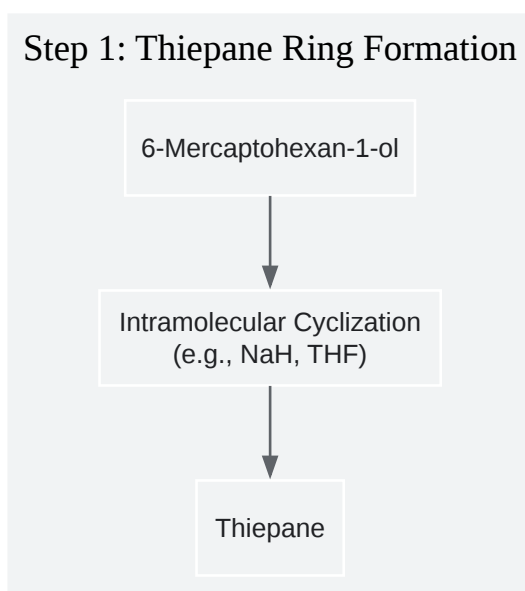
Experimental Protocol: A Plausible Synthetic Pathway

A potential synthesis could start from 6-mercaptohexan-1-ol. Intramolecular cyclization under basic conditions would yield the thiepane ring. Subsequent selective oxidation at the carbon

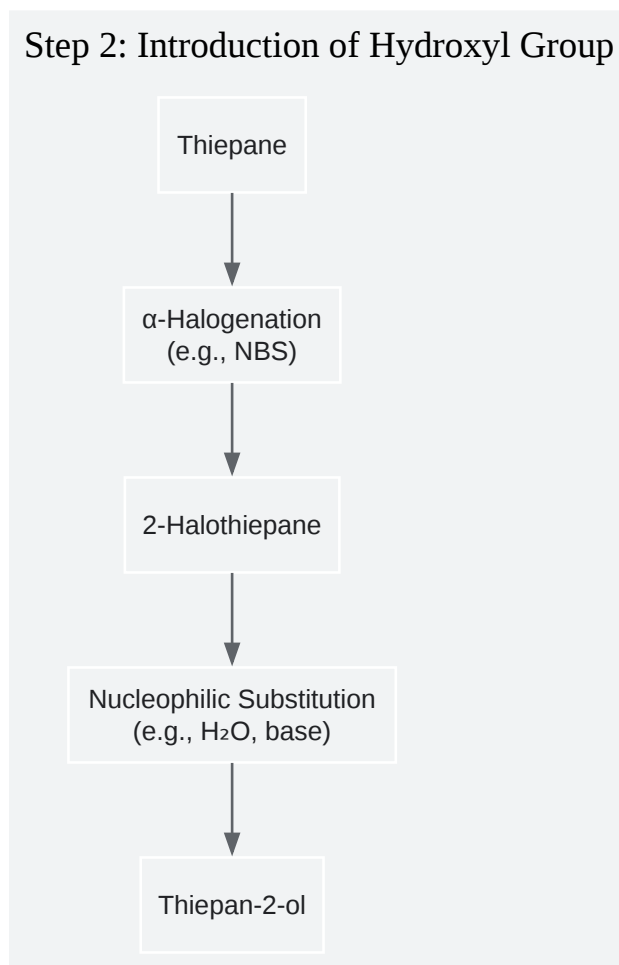
adjacent to the sulfur, followed by reduction, would furnish **thiepan-2-ol**. A more direct, albeit potentially lower-yielding, approach could involve the partial reduction of thiepan-2-one.

A generalized workflow for such a synthesis is depicted below:

Step 1: Thiepane Ring Formation



Step 2: Introduction of Hydroxyl Group



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Caption: Proposed synthetic workflow for **thiepan-2-ol**.

Spectroscopic Characterization (Predicted)

The definitive elucidation of a molecular structure relies on a combination of spectroscopic techniques. In the absence of published experimental spectra for **thiepan-2-ol**, we can predict the key features of its ^1H NMR, ^{13}C NMR, IR, and mass spectra based on the known chemical shifts and fragmentation patterns of analogous structures.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **thiepan-2-ol** is expected to be complex due to the number of chemically non-equivalent protons and potential for complex splitting patterns arising from the flexible seven-membered ring.

Predicted ^1H NMR Data:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
|---|--------------------------------|---------------|-------------|---|
| H-2 (CH-OH) | 3.8 - 4.2 | Multiplet | 1H | Deshielded by both the adjacent sulfur and oxygen atoms. |
| H-7 (CH ₂) | 2.6 - 3.0 | Multiplet | 2H | Protons adjacent to the sulfur atom are deshielded. |
| Ring CH ₂ (H-3, H-4, H-5, H-6) | 1.4 - 2.2 | Multiplet | 8H | Overlapping signals for the remaining methylene groups in the ring. |
| OH | 1.5 - 3.5 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; will exchange with D ₂ O. ^{[2][3]} |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **thiepan-2-ol** is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
|------------------------|--------------------------------|---|
| C-2 (CH-OH) | 70 - 80 | Deshielded by the directly attached oxygen atom. |
| C-7 (CH ₂) | 35 - 45 | Deshielded by the adjacent sulfur atom. |
| C-3, C-6 | 25 - 35 | Methylene carbons adjacent to the deshielded C-2 and C-7. |
| C-4, C-5 | 20 - 30 | The most shielded methylene carbons in the ring. |

The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization of the carbon.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **thiepan-2-ol** will be characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol, a feature typical for hydrogen-bonded hydroxyl groups.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm ⁻¹) | Intensity |
|------------------|--|----------------|
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (alkane) | 2850 - 3000 | Strong |
| C-O (alcohol) | 1050 - 1150 | Strong |
| C-S | 600 - 800 | Weak to Medium |

The broadness of the O-H peak is a result of intermolecular hydrogen bonding.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **thiepan-2-ol** is expected to show a molecular ion peak (M^+) at m/z 132. The fragmentation pattern will likely be dominated by the loss of small, stable neutral molecules and radicals.

Predicted Mass Spectrometry Fragmentation:

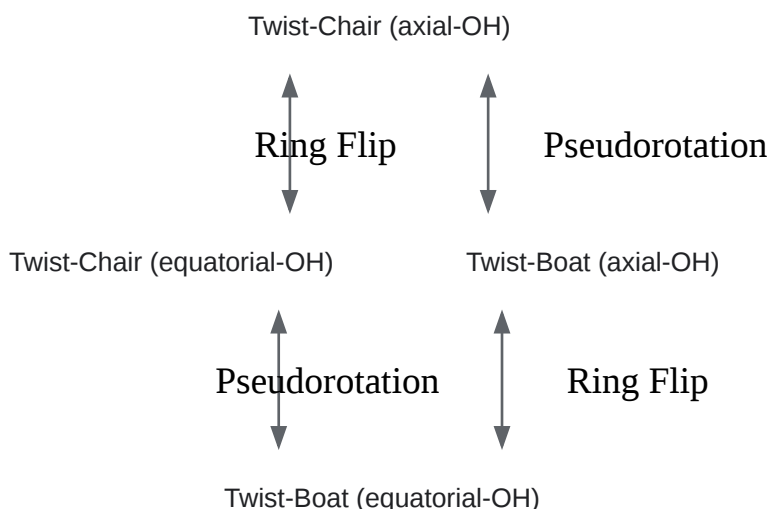
| m/z | Proposed Fragment | Rationale |
|-------|-------------------|---|
| 132 | $[C_6H_{12}OS]^+$ | Molecular Ion (M^+) |
| 114 | $[C_6H_{10}S]^+$ | Loss of H_2O ($M - 18$) |
| 99 | $[C_5H_7S]^+$ | Loss of H_2O and a methyl radical |
| 87 | $[C_4H_7S]^+$ | α -cleavage with loss of a C_2H_5O radical |
| 74 | $[C_3H_6S]^+$ | Cleavage of the ring |
| 45 | $[CH_5S]^+$ | Fragment containing the sulfur atom |

The relative abundance of the molecular ion may be low due to the lability of the hydroxyl group.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Conformational Analysis

The seven-membered thiepane ring is conformationally flexible and can exist in several interconverting chair and boat forms. The introduction of a hydroxyl group at the 2-position introduces stereoisomerism and further influences the conformational preferences of the ring.

The two main families of conformations for cycloheptane, and by extension thiepane, are the twist-chair and twist-boat conformations. The presence of the larger sulfur atom compared to a methylene group will influence bond lengths and angles, and consequently the overall ring conformation. The hydroxyl group at C-2 can exist in either an axial-like or equatorial-like position in these conformations.



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Caption: Conformational equilibria of **thiepan-2-ol**.

The relative energies of these conformers will be dictated by a combination of torsional strain, steric interactions (1,3-diaxial-like interactions), and the potential for intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom.[16] Computational modeling would be required to accurately determine the lowest energy conformation.

Reactivity and Potential Applications

The chemical reactivity of **thiepan-2-ol** is dictated by the presence of the secondary alcohol and the thioether linkage. The hydroxyl group can undergo typical alcohol reactions such as oxidation to the corresponding ketone (thiepan-2-one), esterification, and etherification. The sulfur atom of the thioether is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the molecule's polarity and chemical properties.

Given the interest in sulfur-containing heterocycles in drug discovery, **thiepan-2-ol** represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The thiepane scaffold can act as a bioisostere for other cyclic systems, and the hydroxyl group provides a handle for further functionalization and attachment to other molecular fragments. Thiophene and its derivatives, for example, are known to possess a wide range of biological activities.[17]

Conclusion

This technical guide has provided a detailed, albeit partially predictive, analysis of the molecular structure of **thiepan-2-ol**. By synthesizing fundamental principles of organic chemistry and spectroscopy, a comprehensive picture of its structural features, spectroscopic signature, and conformational landscape has been presented. While experimental validation of the predicted data is necessary, this guide serves as a valuable resource for researchers and scientists working with thiepane derivatives and highlights the potential of this scaffold in the development of novel chemical entities.

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